![molecular formula C8H7BrN2 B2370839 2-Amino-2-(3-bromophenyl)acetonitrile CAS No. 120667-58-5](/img/structure/B2370839.png)
2-Amino-2-(3-bromophenyl)acetonitrile
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Overview
Description
2-Amino-2-(3-bromophenyl)acetonitrile is a biochemical used for proteomics research . It has a molecular formula of C8H7BrN2 and a molecular weight of 211.06 .
Molecular Structure Analysis
The InChI code for 2-Amino-2-(3-bromophenyl)acetonitrile is1S/C8H7BrN2.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8H,11H2;1H
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-Amino-2-(3-bromophenyl)acetonitrile has a molecular weight of 211.06 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Chemical Transformations and Reactions
2-Amino-2-(3-bromophenyl)acetonitrile is involved in various chemical reactions, demonstrating its versatility in synthetic chemistry. For instance, it reacts with substituted (hetero)aromatic thioamides in acetonitrile, yielding products of ring transformation like 2-aryl-5-(2-aminophenyl)-4-hydroxy-1,3-thiazoles or products of an Eschenmoser coupling reaction, depending on the temperature and substituents used (Kammel et al., 2017). Additionally, its derivative, 2-bromobenzaldehyde cyanohydrin (alternatively termed (2-bromophenyl)(hydroxy)acetonitrile), has been synthesized and studied for its bond lengths, angles, and intermolecular hydrogen bonding (Betz et al., 2007).
Synthesis of Heterocyclic Compounds
This compound is pivotal in the green synthesis of heterocyclic compounds. For example, 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile was synthesized from chalcone under microwave irradiation. This process was explored for its potential in spectrofluorometric characterization and antibacterial activity (Khan, 2017).
Development of Novel Fluorescent Compounds
The compound has been utilized in developing novel fluorescent compounds with potential applications in sensing technologies. For example, research has been conducted on the synthesis, structure, spectral, and sensing properties of 3-amino boron-dipyrromethene and its derivatives, where 2-amino-2-(3-bromophenyl)acetonitrile-related structures played a crucial role (Ganapathi et al., 2014).
Electrochemical Studies
Electrochemical studies involving derivatives of 2-amino-2-(3-bromophenyl)acetonitrile have been carried out. For instance, the reaction between tris(4-bromophenyl)ammoniumyl and the acetate anion in acetonitrile solution was studied using rotating disc voltammetry, revealing insights into electron transfer mechanisms (Compton & Laing, 1988).
Palladium-Catalyzed Synthesis
The compound has been a key player in palladium-catalyzed synthesis processes. For example, a palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids was developed, providing a new strategy for constructing indole skeletons (Yu et al., 2017).
Mechanism of Action
Safety and Hazards
This compound is considered hazardous and precautions should be taken while handling it. It has been associated with various hazards, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
2-amino-2-(3-bromophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTSSLCMKVEGLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-bromophenyl)acetonitrile |
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